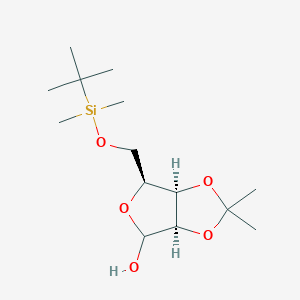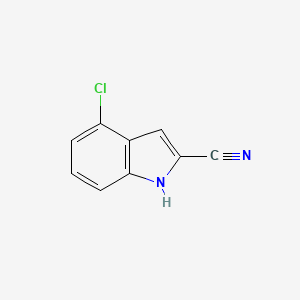
2-Chloro-5-fluoro-4-thiocyanopyrimidine
概要
説明
2-Chloro-5-fluoro-4-thiocyanopyrimidine is a heterocyclic organic compound with the molecular formula C5HClFN3S.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-thiocyanopyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with thiocyanate salts under specific conditions. One common method includes the use of potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the thiocyanate derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 2-Chloro-5-fluoro-4-thiocyanopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiocyanate group can be oxidized to form sulfonyl derivatives or reduced to thiol derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while oxidation of the thiocyanate group would produce a sulfonyl derivative.
科学的研究の応用
2-Chloro-5-fluoro-4-thiocyanopyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism by which 2-Chloro-5-fluoro-4-thiocyanopyrimidine exerts its effects is largely dependent on its interaction with biological targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The thiocyanate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
類似化合物との比較
2-Chloro-5-fluoropyrimidine: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
2-Chloro-4-thiocyanopyrimidine: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.
5-Fluoro-4-thiocyanopyrimidine: Lacks the chlorine atom, which can influence its substitution reactions.
Uniqueness: 2-Chloro-5-fluoro-4-thiocyanopyrimidine is unique due to the presence of both chlorine and fluorine atoms along with the thiocyanate group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and biological studies .
特性
IUPAC Name |
(2-chloro-5-fluoropyrimidin-4-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClFN3S/c6-5-9-1-3(7)4(10-5)11-2-8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOERDQDFDHRQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)SC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClFN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)


